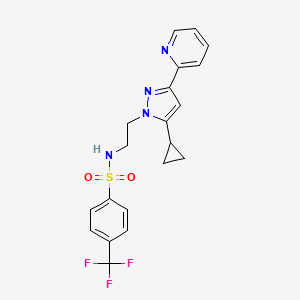

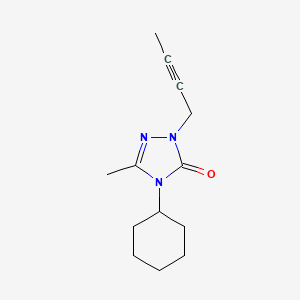

![molecular formula C27H26N6 B3005329 N4-(3,5-dimethylphenyl)-N6-(4-methylbenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 923147-85-7](/img/structure/B3005329.png)

N4-(3,5-dimethylphenyl)-N6-(4-methylbenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N4-(3,5-dimethylphenyl)-N6-(4-methylbenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine and related compounds involves several steps, including the displacement of nitro groups, hydrolysis, cyclodehydration, and polycondensation reactions. For instance, the synthesis of novel polyimides derived from pyridine-containing aromatic dianhydride monomers involves nitro displacement by phenoxide ions, followed by acidic hydrolysis and cyclodehydration of the tetraacid . Similarly, the synthesis of pyrazolo[3,4-d]pyrimidine-3,6-diamines as ACK1 inhibitors involves rigidifying an earlier series of compounds through a structured synthesis process . The discovery of CK1 inhibitors also follows a virtual screening and hit-to-lead optimization process, starting from a common-feature pharmacophore model .

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidine derivatives is characterized by the presence of aromatic rings and nitrogen-containing heterocycles. The molecular and supramolecular structures of amino-substituted benzimidazole-pyrimidine hybrids reveal different combinations of hydrogen bonds that link molecules into framework structures . Similarly, the structures of N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines show hydrogen-bonded sheets and three-dimensional frameworks, depending on whether they are hydrates or anhydrous forms .

Chemical Reactions Analysis

The chemical reactions involving pyrazolo[3,4-d]pyrimidine derivatives are diverse. For example, the oxidative cleavage of certain pyrimidine derivatives can lead to the formation of new compounds with different molecular structures . The synthesis of pyrazolo[3,4-d]pyrimidines from diacetylketene N,S-acetal involves condensation reactions followed by treatment with ammonium acetate . Additionally, the oxidative ring closure of Schiff base-type intermediates can produce highly substituted pyrimidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidine derivatives are influenced by their molecular structure. The polyimides synthesized from pyridine-containing monomers exhibit good solubility, thermal stability, and mechanical properties, with low dielectric constants . The pharmacokinetic properties of pyrazolo[3,4-d]pyrimidine-3,6-diamines as ACK1 inhibitors are also noteworthy . The larvicidal activity of pyrimidine derivatives linked with morpholinophenyl groups indicates biological activity, which is influenced by the presence of electron-withdrawing groups .

Case Studies

In the context of case studies, the discovery of CK1 inhibitors involved the optimization of a lead compound that potently inhibits CK1, demonstrating the potential for therapeutic applications in cancer and central nervous system disorders . The antimicrobial activity of synthesized pyrimidine derivatives against various bacteria and fungi showcases the potential of these compounds as antimicrobial agents .

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

A study by Gorle et al. (2016) discusses the synthesis of a series of pyrimidine derivatives linked with morpholinophenyl derivatives, showing significant larvicidal activity against third instar larvae. This research highlights the potential of such compounds in developing insecticides or pest control agents (Gorle et al., 2016).

Anticancer Activity

Abdellatif et al. (2014) synthesized derivatives of pyrazolo[3,4-d]pyrimidin-4-one and evaluated their antitumor activity against the MCF-7 human breast adenocarcinoma cell line. The study identified compounds with potent inhibitory activity, indicating the potential for developing new anticancer agents (Abdellatif et al., 2014).

Material Science and Polymer Research

Several studies focus on the synthesis and characterization of novel polymers and polyamides using derivatives of pyrazolo[3,4-d]pyrimidine. These materials exhibit desirable properties such as high thermal stability, solubility in organic solvents, and potential applications in advanced materials and coatings. For instance, Butt et al. (2005) and Yang et al. (1994, 1995) have contributed to this field by synthesizing aromatic polyamides and polyimides with high glass transition temperatures and degradation temperatures, suitable for various industrial applications (Butt et al., 2005), (Yang et al., 1994).

Enzymatic and Antimicrobial Applications

Hassan et al. (2022) report on the in vitro enzymatic evaluation of pyrazolo[1,5-a]pyrimidine derivatives, showcasing antioxidant, anti-diabetic, anti-Alzheimer, and anti-arthritic activities. This study provides insights into the therapeutic potential of these compounds in treating various diseases (Hassan et al., 2022).

Novel Fluorescent Compounds

Alam et al. (2015) synthesized novel fluorescent Schiff base derivatives of 4-aminoantipyrine with large Stokes shifts and dual emission properties. These compounds have potential applications in bioimaging and molecular probes due to their unique optical properties (Alam et al., 2015).

Propiedades

IUPAC Name |

4-N-(3,5-dimethylphenyl)-6-N-[(4-methylphenyl)methyl]-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26N6/c1-18-9-11-21(12-10-18)16-28-27-31-25(30-22-14-19(2)13-20(3)15-22)24-17-29-33(26(24)32-27)23-7-5-4-6-8-23/h4-15,17H,16H2,1-3H3,(H2,28,30,31,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUYKAWDZQKJDPF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC(=CC(=C5)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

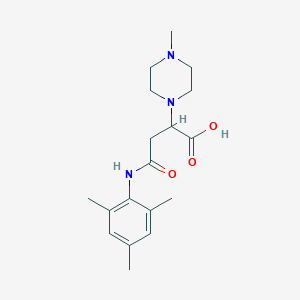

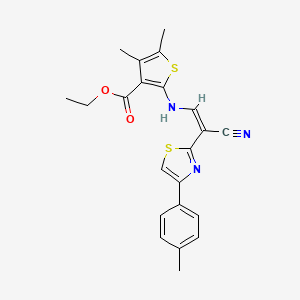

![N-(2,5-Dimethoxyphenyl)-2-{[2-(4-ethoxyphenyl)pyrazolo[1,5-A]pyrazin-4-YL]sulfanyl}acetamide](/img/structure/B3005250.png)

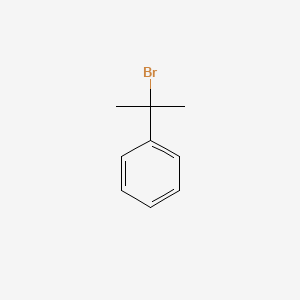

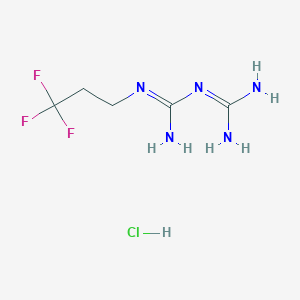

![2-Chloro-1-[4-(1H-indol-4-yl)piperazin-1-yl]ethanone](/img/structure/B3005254.png)

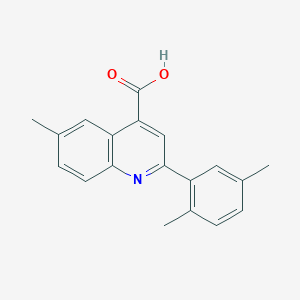

![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-phenylacetamide](/img/structure/B3005255.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide](/img/structure/B3005256.png)

![5-Fluoro-2-[1-(2-methoxyphenyl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B3005257.png)

![2-({2-benzyl-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B3005260.png)

![(3R,4R)-3-Amino-4-[tert-butyl(dimethyl)silyl]oxycyclopentan-1-ol](/img/structure/B3005264.png)